molecular formula C21H13N3O2S B289938 3-(4-acetylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one

3-(4-acetylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one

Cat. No. B289938
M. Wt: 371.4 g/mol
InChI Key: BPDZRGXSQWBXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-acetylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one is a heterocyclic compound which has gained significant attention in scientific research due to its potential applications in various fields. It is a complex molecule with a unique structure that makes it an interesting subject for study.

Scientific Research Applications

3-(4-acetylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties and has shown potential in inhibiting the growth of various microorganisms. Additionally, this compound has been studied for its anti-inflammatory properties and has shown potential in reducing inflammation.

Mechanism of Action

The mechanism of action of 3-(4-acetylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in the growth and proliferation of cancer cells, as well as in the growth and survival of microorganisms. It may also work by reducing inflammation through its interactions with certain cellular pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-acetylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one are not fully understood. However, it has been shown to have cytotoxic effects on cancer cells, as well as antibacterial and antifungal effects on various microorganisms. It may also have anti-inflammatory effects, although more research is needed to confirm this.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-acetylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one in lab experiments is its potential for use as a therapeutic agent in the treatment of cancer, bacterial and fungal infections, and inflammation. Additionally, its unique structure makes it an interesting subject for study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are many future directions for research on 3-(4-acetylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one. One direction is to further study its mechanism of action and optimize its use in various applications. Another direction is to study its potential for use in combination therapy with other drugs. Additionally, more research is needed to determine its pharmacokinetics and toxicity profile in vivo. Finally, its potential for use in other fields, such as materials science and nanotechnology, should also be explored.

Synthesis Methods

The synthesis of 3-(4-acetylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one involves a series of chemical reactions. One of the methods used for its synthesis is the condensation of 3-amino-2-thiophenecarboxaldehyde with 4-acetylphenylhydrazine in the presence of acetic acid. The resulting product is then subjected to cyclization in the presence of concentrated sulfuric acid to obtain the desired compound. Other methods for the synthesis of this compound have also been reported in the literature.

properties

Molecular Formula

C21H13N3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

14-(4-acetylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one

InChI

InChI=1S/C21H13N3O2S/c1-12(25)13-6-8-15(9-7-13)24-11-22-18-16-10-14-4-2-3-5-17(14)23-20(16)27-19(18)21(24)26/h2-11H,1H3

InChI Key

BPDZRGXSQWBXJN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34

Origin of Product

United States

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